molecular formula C9H21NO2S B13639705 Nonane-2-sulfonamide

Nonane-2-sulfonamide

Cat. No.: B13639705
M. Wt: 207.34 g/mol
InChI Key: LHLJSLKNADWTDR-UHFFFAOYSA-N
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Description

Nonane-2-sulfonamide is a synthetic organic compound featuring the sulfonamide functional group (-SO₂NH₂), a motif of profound significance in medicinal chemistry and chemical biology . This reagent belongs to a class of compounds known for a wide spectrum of biological activities, serving as a versatile building block in the design and development of novel molecules for pharmaceutical and biochemical research . The sulfonamide group is a critical pharmacophore in numerous therapeutic agents, including antibacterial, anticonvulsant, diuretic, and carbonic anhydrase inhibitor drugs . The unique alkyl chain of this compound may influence its physicochemical properties, such as lipophilicity, potentially enhancing membrane permeability and making it a valuable candidate for structure-activity relationship (SAR) studies and the development of compounds with optimized pharmacokinetic profiles . In research settings, sulfonamides of similar structure have demonstrated potential in various areas. They are explored as inhibitors of specific proteins overexpressed in cancer, such as tyrosine kinases, carbonic anhydrases, and histone deacetylases, representing a promising avenue in anticancer agent development . Furthermore, sulfonamide derivatives have shown notable antiprotozoal activity against strains of Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (Human African Trypanosomiasis) in vitro . The structural motif is also being actively investigated for antiviral properties against a range of viruses, including enteroviruses, human parainfluenza virus (HPIV-3), and encephalomyocarditis virus (EMCV) . Researchers also utilize metal complexes with sulfonamide ligands to study DNA binding interactions and nuclease activity, which is relevant for the development of novel chemotherapeutic agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21NO2S

Molecular Weight

207.34 g/mol

IUPAC Name

nonane-2-sulfonamide

InChI

InChI=1S/C9H21NO2S/c1-3-4-5-6-7-8-9(2)13(10,11)12/h9H,3-8H2,1-2H3,(H2,10,11,12)

InChI Key

LHLJSLKNADWTDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for Nonane 2 Sulfonamide and Its Derivatives

Classical and Conventional Synthesis Routes to Alkyl Sulfonamides

Traditional methods for the synthesis of alkyl sulfonamides have long been the foundation of organic chemistry, providing reliable, albeit sometimes harsh, pathways to these important compounds.

Oxidative Coupling Strategies Involving Thiols or Sulfinates with Nitrogen Sources

To circumvent the issues associated with sulfonyl halides, oxidative coupling methods have emerged as a valuable alternative. These strategies often utilize more readily available starting materials like thiols or sulfinates and couple them with a nitrogen source under oxidative conditions. researchgate.net

The direct oxidative coupling of thiols with amines represents an environmentally benign approach to sulfonamide synthesis. nih.gov Various oxidizing systems have been developed to facilitate this transformation, including I₂/tBuOOH and electrochemical methods. nih.govrsc.org For instance, a metal-free system using I₂O₅ has been reported for the oxidative S-N coupling of aryl thiols and amines under mild conditions. thieme-connect.com Electrochemical methods offer a particularly green alternative, as they are driven by electricity, require no sacrificial reagents, and produce hydrogen as a benign byproduct. nih.gov

Similarly, sodium sulfinates can be coupled with amines to form sulfonamides. Copper-catalyzed oxidative coupling reactions have been developed using oxygen or DMSO as the oxidant, providing an efficient route to a variety of functionalized sulfonamides. rsc.org These reactions are believed to proceed through a single electron transfer (SET) pathway. rsc.org

Modern and Advanced Synthetic Transformations

The field of organic synthesis is continually evolving, leading to the development of more sophisticated and efficient methods for constructing complex molecules. Metal-catalyzed reactions, in particular, have revolutionized the formation of carbon-nitrogen and sulfur-nitrogen bonds.

Metal-Catalyzed Sulfonamidation Reactions (e.g., Pd-, Cu-, Rh-catalyzed processes)

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of sulfonamides, offering milder reaction conditions, broader substrate scope, and higher selectivity compared to classical methods. sioc-journal.cn

Palladium-catalyzed reactions, for example, have been developed for the sulfonamidation of aryl nonaflates, promoted by electron-rich phosphine (B1218219) ligands. nih.gov These methods are crucial for the convergent and highly efficient synthesis of complex molecules. nih.gov Palladium catalysts are also effective in C-S bond formation through sulfenylation and sulfonylation reactions. rsc.org

Copper-catalyzed reactions are widely used for the formation of sulfonamides. sioc-journal.cn They can facilitate the coupling of aryl halides with sulfonamides, the oxidative coupling of sodium sulfinates and amines, and the direct synthesis of sulfonamides from SO₂ surrogates like DABSO, boronic acids, and amines. acs.orgrsc.orgsioc-journal.cn Copper catalysts are often favored due to their low cost and ready availability.

Rhodium-catalyzed reactions have also emerged as a powerful tool for C-H activation and subsequent sulfonamidation. thieme-connect.com For instance, Rh(III) catalysts can efficiently mediate the direct amidation of azoxybenzenes with sulfonamides under mild conditions, leading to the formation of new C-N bonds with high regioselectivity. thieme-connect.comthieme.de Rhodium catalysts have also been employed in the regio- and enantioselective allylic sulfonylation using sulfonyl hydrazides as the sulfur source. organic-chemistry.org

Cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to S-N bond formation has provided elegant and efficient pathways to sulfonamides. nih.gov These methods often involve the coupling of a sulfur-containing component with a nitrogen-containing component in the presence of a metal catalyst.

Conventional methods often rely on the coupling of S-halo compounds with N-H compounds, which can be limited by the availability of starting materials and the formation of byproducts. nih.gov Modern cross-dehydrogenative coupling (CDC) reactions offer a greener alternative by coupling two unmodified partners. nih.govrsc.org

Palladium-catalyzed cross-coupling of aryl iodides with the sulfur dioxide surrogate DABSO can generate aryl ammonium (B1175870) sulfinates, which can then be converted to sulfonamides in a one-pot process. organic-chemistry.org Copper-catalyzed Chan-Lam type S-arylation of sulfenamides with arylboronic acids provides a novel route to sulfilimines, which are precursors to sulfonamides. nih.gov

The following table summarizes various metal-catalyzed cross-coupling reactions for S-N bond formation:

CatalystSulfur SourceNitrogen SourceReaction TypeRef.
PalladiumAryl nonaflatesAminesSulfonamidation nih.gov
CopperSodium sulfinatesAminesOxidative Coupling rsc.org
RhodiumSulfonyl hydrazidesAllylic carbonatesAllylic Sulfonylation organic-chemistry.org
PalladiumAryl iodides, DABSOAminesAminosulfonylation organic-chemistry.org
CopperSulfenamidesArylboronic acidsS-Arylation nih.gov

Catalytic oxidative sulfonylation provides a direct method for introducing the sulfonyl group into organic molecules. These reactions often involve the in-situ generation of a reactive sulfonyl species from a stable precursor, which then reacts with a suitable nucleophile.

Copper-catalyzed oxidative sulfonylation of hydrazones with sodium sulfinates allows for the direct synthesis of β-ketosulfones and N-acylsulfonamides. wpmucdn.com Similarly, copper catalysis can be used for the oxidative α-sulfonylation of branched aldehydes with sulfinate salts. rsc.org Iron-catalyzed oxidative sulfonylation of enol acetates with sulfonyl hydrazides offers an environmentally benign route to β-keto sulfones using air as the oxidant. thieme-connect.com

These modern synthetic strategies highlight the continuous efforts to develop more sustainable and efficient methods for the synthesis of nonane-2-sulfonamide and its derivatives, paving the way for advancements in various scientific disciplines.

Organocatalytic and Metal-Free Approaches for Sulfonamide Construction

In recent years, organocatalysis and metal-free synthesis have emerged as powerful alternatives to traditional metal-catalyzed reactions for constructing sulfonamide frameworks, offering milder reaction conditions and avoiding residual metal contamination in the final products. thieme-connect.com

One notable organocatalytic approach involves the use of N-heterocyclic carbenes (NHCs) to mediate the reaction between sulfonyl fluorides and amines. NHCs act as carbon-centered Brønsted bases, activating substrates through hydrogen bonding. This method is characterized by its mild conditions, broad substrate compatibility, and high yields, providing a robust platform for synthesizing a diverse range of sulfonamides. thieme-connect.com Another innovative metal-free strategy employs a photoredox catalyst, such as eosin (B541160) Y, to facilitate the synthesis of sulfonamides from thiols and phenylhydrazines in an environmentally friendly MeCN:H2O solvent system. thieme-connect.com This reaction proceeds under mild conditions and demonstrates excellent functional group tolerance.

Metal-free methods for the synthesis of primary sulfonamides have also been developed. One such method involves a three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt, utilizing these readily available inorganic salts as sources of sulfur dioxide and nitrogen, respectively. rsc.org This approach has been successfully applied to the late-stage functionalization of complex drug molecules. rsc.org Furthermore, a direct and practical synthesis of arylsulfonamides from electron-rich aromatic compounds has been reported, using an in situ generated N-sulfonylamine as the active electrophile under mild, metal-free conditions. rsc.org

Mechanochemical methods offer a solvent-free, metal-free approach to sulfonamide synthesis. A one-pot, two-step procedure using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides, followed by amination, has been demonstrated to work efficiently with a variety of aromatic and aliphatic disulfides and amines. rsc.org

Proline-based organocatalysts have also found application in sulfonamide synthesis. Proline aryl sulfonamides have been shown to be effective catalysts in enantioselective aldol (B89426) reactions. nih.gov For instance, a thiophene-containing proline sulfonamide has been used to facilitate an aldol reaction with high stereoselectivity, attributed to a favorable hydrogen-bonding interaction between the thiophene (B33073) and the sulfonamide. nih.gov

Comparison of Organocatalytic and Metal-Free Sulfonamide Synthesis Methods
MethodCatalyst/ReagentKey FeaturesReference
NHC-Catalyzed SuFEx ReactionN-Heterocyclic Carbene (NHC)Mild conditions, broad substrate scope, high yields. thieme-connect.com
Photoredox CatalysisEosin YEco-friendly, metal-free, mild conditions, good functional group tolerance. thieme-connect.com
Three-Component ReactionNa2S2O5, NaN3, Aryldiazonium saltMetal-free, uses readily available inorganic salts, applicable to late-stage functionalization. rsc.org
Mechanochemical SynthesisNaOCl·5H₂OSolvent-free, one-pot, works for aromatic and aliphatic substrates. rsc.org
Proline-Based OrganocatalysisProline aryl sulfonamidesEnantioselective, effective for aldol reactions. nih.gov

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. For the synthesis of this compound, several green approaches, including microwave-assisted protocols, solvent-free conditions, and the use of solid supports, can significantly reduce the environmental impact.

Microwave-assisted organic synthesis has gained prominence as a green technology due to its ability to accelerate reaction rates, improve yields, and reduce the formation of byproducts. researchgate.net In sulfonamide synthesis, microwave irradiation can be employed to efficiently drive reactions that are often slow under conventional heating.

One such protocol involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts using 2,4,6-trichloro- thieme-connect.comrsc.orgtcichemicals.com-triazine (TCT) as an activating agent. organic-chemistry.orgacs.org This method consists of two microwave-assisted steps: the activation of the sulfonic acid with TCT, followed by reaction with an amine. organic-chemistry.org This process avoids the isolation of moisture-sensitive sulfonyl chlorides and simplifies purification. organic-chemistry.orgacs.org The use of microwave heating dramatically reduces reaction times from hours to minutes and leads to higher yields compared to conventional methods. researchgate.netorganic-chemistry.org

Another microwave-assisted method involves the copper-catalyzed reaction of sodium sulfinates with amines in an aqueous medium. tandfonline.com This approach is notable for omitting the need for oxidants, ligands, and bases, and it works for a wide range of substrates. tandfonline.com The combination of microwave heating and an aqueous solvent system makes this a particularly green and efficient strategy for sulfonamide synthesis. tandfonline.com

Microwave-Assisted Sulfonamide Synthesis Protocols
Starting MaterialsReagents/CatalystSolventKey AdvantagesReference
Sulfonic acids/salts, Amines2,4,6-trichloro- thieme-connect.comrsc.orgtcichemicals.com-triazine (TCT)Acetone, THFRapid reaction, high yields, avoids isolation of sulfonyl chlorides. organic-chemistry.orgacs.org
Sodium sulfinates, AminesCuBr2Acetonitrile (B52724):WaterNo oxidant/ligand/base needed, short reaction time, high yields. tandfonline.com
Chalcones, p-hydrazinobenzenesulfonamide hydrochloride-EthanolSynthesis of pyrazoline sulfonamide derivatives. nih.gov

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. Several solvent-free methods for sulfonamide synthesis have been developed.

One approach involves the direct reaction of sulfonyl chlorides with primary and secondary amines on the surface of solid bases like potassium carbonate. sci-hub.se This method is carried out at room temperature and provides high yields of the desired sulfonamides with a simple work-up procedure. sci-hub.se Another solvent-free method utilizes the reaction of a sulfonyl chloride with a silane, where the only byproduct is trimethylsilyl (B98337) chloride, which can be easily removed by distillation. sci-hub.se

Mechanochemistry, which involves grinding solid reactants together, offers another avenue for solvent-free sulfonamide synthesis. A one-pot, two-step mechanochemical process has been developed for the synthesis of sulfonamides from disulfides. rsc.org This method uses solid sodium hypochlorite for oxidation and chlorination, followed by amination, and avoids the use of any bulk solvent. rsc.org Additionally, the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature provides a metal- and solvent-free route to N-sulfonylformamidines. rsc.org

Solid-supported catalysts offer significant advantages in terms of ease of separation from the reaction mixture, potential for reuse, and often enhanced reactivity and selectivity. Various solid supports have been shown to catalyze the formation of sulfonamides.

Materials such as silica (B1680970) gel, florisil, alumina, and various molecular sieves have demonstrated catalytic activity in the synthesis of sulfonamides from sulfonyl chlorides and amines. scielo.brscielo.br The use of these solid supports under solvent-free and microwave-assisted conditions can lead to increased yields and reduced reaction times compared to conventional methods. scielo.brscielo.br Montmorillonite clays, such as KSF and K10, have also been identified as inexpensive and effective catalysts that are easily separated from the reaction medium. scielo.brscielo.br

Transition metal fluorides adsorbed on molecular sieves, such as FeF₃ on 4 Å molecular sieves, have been developed as solid support catalysts for sulfonamide synthesis. researchgate.net This heterogeneous catalyst can be easily prepared and used under mild conditions. researchgate.net Furthermore, a natural and renewable solid support, marine sponge, has been used in conjunction with copper oxide nanoparticles to catalyze the sulfonylation of amines, offering a mild and efficient method for sulfonamide preparation. nih.gov

Solid-Supported Catalysts for Sulfonamide Synthesis
CatalystReaction ConditionsAdvantagesReference
Silica gel, Florisil, Alumina, Molecular SievesSolvent-free, Microwave-assistedIncreased yields, reduced reaction time, easy separation. scielo.brscielo.br
Montmorillonite KSF and K10Solvent-free, Microwave-assistedInexpensive, reusable, easy separation. scielo.brscielo.br
FeF₃ on 4 Å Molecular SievesMild conditionsHeterogeneous, easily prepared. researchgate.net
Marine Sponge/CuO NanoparticlesRoom temperatureNatural, renewable, mild conditions, efficient. nih.gov

Novel Reagent Development for Primary Sulfonamide Synthesis

The development of novel reagents is crucial for expanding the scope and efficiency of primary sulfonamide synthesis, particularly for substrates that are incompatible with traditional methods. A significant advancement in this area is the introduction of N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO).

This stable and easy-to-handle liquid reagent allows for the one-step synthesis of primary sulfonamides from a wide variety of organometallic reagents, including Grignard and organolithium reagents. tcichemicals.comorganic-chemistry.orgacs.org The reaction proceeds through the nucleophilic attack of the organometallic reagent on the sulfur atom of t-BuONSO, followed by a rearrangement and workup to yield the primary sulfonamide. organic-chemistry.org This method is particularly valuable for the synthesis of sulfonamides from substrates that are sensitive to the oxidative conditions often required in other synthetic routes. tcichemicals.com It is compatible with a broad range of functional groups and can be applied to tertiary amines and heteroaromatic compounds. tcichemicals.com

Another important reagent is the DABCO-sulfur dioxide complex (DABSO), which serves as a stable and solid surrogate for gaseous sulfur dioxide. organic-chemistry.org This reagent can be used in palladium-catalyzed couplings with aryl iodides to form aryl ammonium sulfinates, which can then be converted to a variety of sulfonamides in a one-pot process by treatment with an amine and sodium hypochlorite. organic-chemistry.org

These novel reagents provide powerful tools for medicinal chemists, facilitating fragment-based drug design and parallel library synthesis by enabling the straightforward installation of the primary sulfonamide moiety. tcichemicals.com

Stereoselective and Enantioselective Synthesis of Chiral this compound Analogues

The development of stereoselective and enantioselective methods for the synthesis of chiral sulfonamides is of great importance, as the stereochemistry of a drug molecule can have a profound impact on its biological activity.

One highly effective strategy for the synthesis of chiral β-amino sulfones and sulfonamides involves the addition of sulfonyl anions to chiral N-sulfinyl imines. figshare.comacs.org This method provides excellent yields and high diastereoselectivity. acs.org The addition of lithiated sulfones and sulfonamides to chiral N-sulfinyl imines allows for the synthesis of both mono- and disubstituted β-amino sulfones and sulfonamides with remarkable stereocontrol. acs.org

Organocatalysis has also been employed for the stereoselective synthesis of chiral sulfonamides. A practical and versatile organocatalytic atroposelective N-alkylation has been developed to access sulfonamides with axial chirality. rsc.org Furthermore, an organocatalytic desymmetrizing intramolecular aza-Michael reaction using vinyl sulfonamides as the nucleophilic nitrogen source has been devised for the synthesis of chiral piperidines bearing a quaternary stereocenter with excellent enantioselectivity. rsc.org

Cascade reactions mediated by chiral catalysts also provide an efficient route to complex chiral sulfonamides. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between NH₂-free glycinate (B8599266) and cyclic 1-azadienes, catalyzed by a novel chiral aldehyde, yields optically active Δ¹-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org

The synthesis of chiral sulfonamides based on the 2-azabicycloalkane skeleton has also been achieved. This involves the conversion of aza-Diels-Alder cycloadducts to chiral amines, followed by reaction with sulfonyl chlorides. mdpi.com Additionally, the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst provides a route to enantioenriched sulfinate esters, which are versatile precursors for a variety of chiral sulfur-containing pharmacophores, including sulfonamides. nih.gov

The derivatization of the this compound core is crucial for modifying its physicochemical properties and for the synthesis of more complex molecular architectures. The strategies for its functionalization can be broadly categorized into modifications at the sulfonamide nitrogen, functionalization along the nonane (B91170) alkyl chain, and the formation of large-ring structures.

**2.3. Derivatization Strategies of the this compound Core

The nitrogen atom of the sulfonamide group is a key site for derivatization. Its nucleophilicity, though reduced by the adjacent sulfonyl group, allows for various N-alkylation and N-arylation reactions. thieme-connect.com

N-Alkylation: A common strategy for the N-alkylation of sulfonamides involves reaction with alkyl halides. dnu.dp.ua More contemporary and milder methods, such as the Fukuyama-Mitsunobu reaction, have become prevalent. This reaction utilizes an alcohol as the alkylating agent in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). sci-hub.se This approach is noted for its high efficiency and broad substrate scope, readily accommodating various alcohols to produce mono-N-alkylated sulfonamides in excellent yields. organic-chemistry.org

Catalytic methods using transition metals have also been developed. Manganese and ruthenium-based catalysts enable the use of alcohols as green alkylating agents, proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.org For instance, a manganese(I) PNP pincer complex can effectively catalyze the N-alkylation of sulfonamides with a range of primary and secondary alcohols. organic-chemistry.org

N-Arylation: The formation of a C-N bond between the sulfonamide nitrogen and an aryl group is typically more challenging due to the lower nucleophilicity of the sulfonamide. thieme-connect.com Transition-metal-catalyzed cross-coupling reactions are the primary methods to achieve N-arylation. The Chan-Lam coupling, for example, uses copper catalysts to couple sulfonamides with aryl boronic acids. More recently, nickel-catalyzed C-N cross-coupling reactions have been shown to be effective for coupling N-arylsulfonamides with aryl bromides, a process that is compatible with a wide array of functional groups. organic-chemistry.org A ligand-free, copper(II)-catalyzed method for the N-arylation of sulfonamides using sodium arylsulfinates has also been reported, offering high efficiency. organic-chemistry.org

Table 1: General Conditions for N-Alkylation of a Sulfonamide Core

Reaction Name Alkylating Agent Catalyst / Reagents Solvent General Yield
Fukuyama-Mitsunobu Primary/Secondary Alcohol Triphenylphosphine (PPh₃), DEAD/DIAD Anhydrous THF High to Excellent
Manganese-Catalyzed Alcohol Mn(I) PNP Pincer Complex Toluene Good to Excellent
Ruthenium-Catalyzed Alcohol [Ru(p-cymene)Cl₂]₂, dppf/DPEphos Toluene Good to Excellent
Classical Alkylation Alkyl Halide Base (e.g., K₂CO₃, Cs₂CO₃) DMF, Acetonitrile Moderate to High

Modifying the nonane backbone of this compound requires the activation of C(sp³)–H bonds, which is a significant synthetic challenge. Research into remote C-H functionalization provides potential pathways for such transformations.

Metal-free approaches have been developed that could be applicable to the nonane chain. One such method involves the use of N-fluorosulfonamides, which can undergo a base-promoted reaction to form α,β-unsaturated imines. rsc.orgnih.gov This strategy proceeds through a proposed [2+2] cyclization followed by a ring-cleavage reorganization. rsc.org While this demonstrates C-H functionalization adjacent to the nitrogen-bearing carbon, other methods target more remote positions.

Transition-metal catalysis is a powerful tool for remote C-H functionalization. For example, palladium complexes, often in conjunction with a directing group, have been used for γ-C–H activation (at the C4 position) of amines. nih.gov Copper-catalyzed reactions involving 1,5-hydrogen atom transfer from amidyl radicals can achieve δ-C–H bond functionalization (at the C5 position). nih.gov Applying these principles to this compound would require the sulfonamide itself or a pre-installed group to direct a metal catalyst to a specific C-H bond along the nine-carbon chain, enabling the introduction of new functional groups. Site-selectivity in such a long, unactivated alkyl chain remains a considerable hurdle, often favoring functionalization at the C-2 position due to electronic activation from the sulfonyl group.

Table 2: Potential C-H Functionalization Strategies for an Alkyl Sulfonamide

Position Method Catalyst / Promoter Key Intermediate Potential Outcome
α,β-position Metal-Free Dehydrogenation Base (e.g., DABCO) N-fluoro sulfonamide α,β-Unsaturated Imine
γ-position Directed C-H Activation Palladium Complex + Directing Group Palladacycle Alkylation, Arylation
δ-position 1,5-Hydrogen Atom Transfer Copper Catalyst Amidyl Radical Halogenation, Amination

Macrocycles containing a sulfonamide moiety are of significant interest in medicinal chemistry. The synthesis of such structures from a this compound precursor would typically involve an intramolecular cyclization reaction. This requires a linear precursor that has been functionalized at two different positions—usually the sulfonamide nitrogen and a distal carbon on the nonane chain—with mutually reactive groups.

A general strategy involves preparing a linear sulfonamide that contains a terminal reactive group at the end of the alkyl chain. This could be achieved through the C-H functionalization methods described previously or by starting with a bifunctionalized nonane synthon. The terminal group (e.g., a halide, tosylate, or alkene) can then undergo an intramolecular reaction with the sulfonamide nitrogen.

Palladium-catalyzed intramolecular C-H activation is a modern and powerful method for forming macrocycles. nih.gov In this approach, a Pd(II) catalyst can mediate the intramolecular coupling of the sulfonamide with a C(sp³)–H bond at a distal position on the alkyl chain, such as C-H alkylation, olefination, or arylation, to forge the macrocyclic ring. nih.gov The development of specialized ligands has been crucial for enabling this type of challenging macrocyclization. nih.gov The resulting macrocyclic sulfonamides combine the conformational constraints of a large ring with the specific chemical properties of the sulfonamide functional group. ucl.ac.ukwipo.int

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is essential for determining the molecule's structure and dynamics in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound in solution. ¹H and ¹³C NMR spectra provide initial confirmation of the carbon skeleton and the placement of the sulfonamide group. The nonane chain produces a series of overlapping signals in the aliphatic region, while the proton and carbon at the C-2 position are distinguished by their downfield shift due to the electron-withdrawing sulfonamide group.

Dynamic NMR (DNMR) experiments can be employed to study the conformational dynamics, such as rotation around the C-S and S-N bonds. researchgate.net By analyzing spectra at various temperatures, it is possible to determine the energy barriers between different rotational isomers (rotamers). researchgate.netcopernicus.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals by establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, offering insights into the preferred spatial arrangement and folding of the nonane chain relative to the sulfonamide moiety. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for aliphatic and sulfonamide functional groups.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
H on NH₂2.0 - 4.0-Broad Singlet
H on C23.0 - 3.555 - 65Multiplet
H on C1 (CH₃)1.2 - 1.415 - 25Doublet
H on C3 (CH₂)1.4 - 1.830 - 40Multiplet
H on C4-C8 (CH₂)1.2 - 1.422 - 32Multiplet
H on C9 (CH₃)0.8 - 0.9~14Triplet

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify functional groups and analyze conformational isomers. nih.gov The IR spectrum of this compound is dominated by characteristic absorption bands. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the 3300-3400 cm⁻¹ region. athabascau.ca Strong, distinct bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are found between 1300 and 1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. libretexts.org The spectrum also features prominent C-H stretching bands just below 3000 cm⁻¹ for the nonane chain. libretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound Data compiled from general ranges for functional groups. athabascau.calibretexts.org

Vibrational Mode Technique Typical Wavenumber (cm⁻¹) Intensity
N-H StretchIR, Raman3300 - 3400Medium-Strong
C-H Stretch (sp³)IR, Raman2850 - 2960Strong
S=O Asymmetric StretchIR, Raman1300 - 1350Strong
S=O Symmetric StretchIR, Raman1140 - 1160Strong
C-H BendIR1370 - 1470Medium
S-N StretchIR900 - 950Medium

Rotational spectroscopy provides exceptionally precise information about the molecular structure in the gas phase, where intermolecular interactions are minimal. mdpi.com This technique can distinguish between different conformers by determining their unique rotational constants (A, B, C). For a flexible molecule like this compound, multiple conformers arising from rotations around the C-C, C-S, and S-N bonds are expected to exist. researchgate.net

By coupling supersonic expansion with microwave spectroscopy, individual conformers can be isolated and characterized. nih.govmdpi.com The analysis of the rotational spectra also reveals hyperfine structures, particularly those caused by the ¹⁴N nucleus, which yields crucial information for the definitive identification of the observed conformers. mdpi.comnih.gov This data allows for the precise determination of bond lengths, bond angles, and dihedral angles, offering an unparalleled view of the molecule's preferred gas-phase shapes. nih.gov

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. udel.edu this compound, being an aliphatic sulfonamide, lacks significant chromophores like aromatic rings or extended conjugated π-systems. The electronic transitions available, such as n → σ* and σ → σ, occur at very high energies. udel.edu Consequently, this compound is not expected to show significant absorption in the standard UV-Vis range of 200–800 nm. mlsu.ac.in Any weak absorption observed at the low end of this range would likely be attributed to the n → σ transition involving the non-bonding electrons on the oxygen and nitrogen atoms of the sulfonamide group. mlsu.ac.in

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for deducing its structure through analysis of its fragmentation patterns. Under electron ionization (EI), the molecular ion ([M]⁺•) may be observed, though it can be weak for aliphatic compounds. The fragmentation of the nonane chain typically produces a series of alkyl cations separated by 14 mass units (CH₂). libretexts.orgresearchgate.net

The sulfonamide group directs key fragmentation pathways. A characteristic cleavage occurs at the S-N bond. researchgate.netnih.gov Another common fragmentation is the cleavage of the C-S bond. The loss of sulfur dioxide (SO₂, 64 Da) is also a frequently observed fragmentation pathway for sulfonamides. researchgate.net Tandem mass spectrometry (MS/MS) can be used to isolate specific fragment ions and induce further fragmentation, providing more detailed structural information. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight: 207.35 g/mol ) Based on typical fragmentation patterns of alkanes and sulfonamides. researchgate.netresearchgate.netnih.gov

m/z Value Possible Fragment Identity Fragmentation Pathway
207[C₉H₂₁NO₂S]⁺•Molecular Ion (M⁺•)
143[C₉H₁₉S]⁺Loss of •NH₂O
127[C₉H₁₉]⁺Loss of •SO₂NH₂
92[C₆H₅N]⁺• (rearranged)Common sulfonamide fragment
80[SO₂NH₂]⁺Sulfonamide group cation
64[SO₂]⁺•Sulfur dioxide radical cation
43, 57, 71...[C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺...Alkyl fragments from nonane chain

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

While this compound is likely an oil or low-melting solid at room temperature and thus not readily amenable to single-crystal X-ray diffraction, this technique is invaluable for determining the precise solid-state structure of its crystalline derivatives. mdpi.comresearchgate.net By converting the parent compound into a crystalline salt or a derivative with a larger, more rigid molecular framework, it becomes possible to grow suitable crystals.

X-ray crystallography provides unambiguous data on bond lengths, bond angles, and torsional angles within the crystal lattice. acs.org It also reveals the supramolecular assembly, showing how individual molecules interact with each other through forces like hydrogen bonding (e.g., between the N-H and S=O groups of adjacent molecules) to form a three-dimensional structure. researchgate.net This information is critical for understanding how molecular conformation can be influenced by packing forces in the solid state. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation

The purity and isolation of newly synthesized chemical compounds are critical steps in drug discovery and development to ensure their identity, quality, and safety. Chromatographic techniques are indispensable tools for achieving these objectives. For this compound, a variety of chromatographic methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Column Chromatography, are employed for its purity assessment and isolation. ijrpc.comresearchgate.netgmpua.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. sigmaaldrich.com It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and determining the appropriate solvent system for larger-scale purification by column chromatography. jsmcentral.org

In the analysis of sulfonamides, silica gel plates are commonly used as the stationary phase. rsc.orgusda.gov The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. A solvent system, or eluent, is chosen to move the components of the mixture up the plate by capillary action. The choice of eluent is critical for achieving good separation. For sulfonamides, various solvent systems can be employed, and their composition can be adjusted to optimize the separation of this compound from any impurities or starting materials. nih.gov

Visualization of the separated spots on the TLC plate can be achieved by several methods. Since many organic compounds, including sulfonamides, are colorless, they are often visualized under UV light (typically at 254 nm) if they contain a UV-absorbing chromophore. rsc.org Alternatively, the plate can be treated with a staining reagent that reacts with the sulfonamide group to produce a colored spot. Common staining agents for amines and sulfonamides include ninhydrin (B49086) or specific reagents like 4-phenyl-spiro[furan-2(3H),1-phthalan]-3,3-dione. epfl.ch The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for its identification. pku.edu.cn

Table 1: Illustrative TLC Data for Sulfonamide Analysis

CompoundStationary PhaseMobile Phase (v/v)Detection MethodRf Value
Sulfonamide DerivativeSilica Gel 60 F254Ethyl acetate/Hexane (2:3)UV (254 nm)0.38 acs.org
Sulfonamide DerivativeSilica GelPetroleum Ether/Ethyl Acetate (5:1)Not Specified0.49 pku.edu.cn
Sulfonamide DerivativeSilica GelPetroleum Ether/Ethyl Acetate (5:1)Not Specified0.50 pku.edu.cn

This table provides example data from the literature for sulfonamide derivatives, illustrating typical parameters and results obtained in TLC analysis. The specific Rf value for this compound would need to be determined experimentally under defined conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound with high resolution and sensitivity. nanobioletters.comresearchgate.net It is widely employed for purity assessment and quality control of sulfonamide-containing compounds. nih.gov

In HPLC, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column at high pressure. The separation of the components is based on their differential interactions with the stationary and mobile phases. For sulfonamides, reversed-phase HPLC is a common mode of separation, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, such as water, acetonitrile, and/or methanol. rsc.orgnanobioletters.com

The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of this compound from its impurities. rsc.org A UV detector is frequently used to monitor the eluent, as sulfonamides typically exhibit UV absorbance. nanobioletters.com The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic parameter used for identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. nanobioletters.com The validity of HPLC methods for sulfonamide analysis is often established according to guidelines from the International Conference on Harmonization (ICH). nanobioletters.com

Table 2: Example HPLC Conditions for Sulfonamide Analysis

ParameterCondition 1Condition 2
Column C18 reversed-phase, 250 x 4.6 mm, 5-µmAgilent ZORBAX XDB-C18, 4.6 mm × 100 mm, 1.8 μm
Mobile Phase Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with phosphoric acidGradient of 0.1% formic acid in water (A) and acetonitrile (B)
Flow Rate 1 mL/min0.3 mL/min
Detection UV at 278 nmNot specified
Temperature 30°C40°C
Reference nanobioletters.com nih.gov

This table presents examples of HPLC conditions used for the analysis of sulfonamides, as reported in the literature. The optimal conditions for this compound would require method development and validation.

Column Chromatography

Column chromatography is a fundamental preparative technique used for the isolation and purification of this compound from reaction mixtures. nih.gov This method allows for the separation of compounds on a larger scale compared to TLC and analytical HPLC. jsmcentral.org

The principle of column chromatography is similar to TLC, involving a stationary phase packed into a glass or metal column and a mobile phase that percolates through the column. jsmcentral.org Silica gel is a commonly used stationary phase for the purification of sulfonamides. rsc.orgthieme-connect.com The crude mixture containing this compound is loaded onto the top of the column, and the mobile phase, selected based on preliminary TLC analysis, is passed through the column. pku.edu.cn

The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions of the eluent are collected sequentially, and the composition of each fraction is analyzed, typically by TLC, to identify the fractions containing the pure this compound. pku.edu.cn The fractions containing the desired compound are then combined, and the solvent is evaporated to yield the purified product. Flash column chromatography, which employs pressure to accelerate the flow of the mobile phase, is often used to improve the speed and efficiency of the separation. rsc.orgacs.orgthieme-connect.com

Table 3: Illustrative Column Chromatography Parameters for Sulfonamide Purification

Stationary PhaseMobile Phase / EluentCompound TypeReference
Silica GelEthyl acetate/HexaneN-alkyl heteroaryl sulfonamides rsc.org
Silica GelEthyl acetate/Hexane (2:3)N-(4-Methoxybenzyl)-1-S-(2,3,4,6-tetra-O-acetyl)-d-glucopyranosylsulfonamide acs.org
Silica GelPetroleum Ether/Ethyl Acetate (20:1)Sulfonamide derivatives pku.edu.cn
Neutral Aluminum OxideDichloromethane/Methanol (49:1 and 1:1)2-azabicyclo-nonane derivatives nih.gov

This table provides examples of column chromatography conditions used for the purification of various sulfonamide compounds. The specific conditions for the isolation of this compound would be determined based on its polarity and the impurities present.

Synthesis of Nonane 2 Sulfonamide

While specific, detailed laboratory preparations of Nonane-2-sulfonamide are not extensively published, its synthesis can be achieved through established methods for preparing alkylsulfonamides. The most classic and widely used approach involves the reaction of a corresponding sulfonyl chloride with an amine. tandfonline.com

A plausible synthetic route for this compound would start with the preparation of nonane-2-sulfonyl chloride. This intermediate can be synthesized from nonane-2-thiol through oxidative chlorination. The resulting nonane-2-sulfonyl chloride is then reacted with ammonia (B1221849) or an ammonia surrogate to form the primary sulfonamide. tandfonline.com A base, such as pyridine (B92270), is typically added to neutralize the hydrochloric acid generated during the reaction.

Alternative methods for the synthesis of primary sulfonamides have been developed to avoid the often harsh conditions required for preparing sulfonyl chlorides. These include the reaction of organometallic reagents (like Grignard or organolithium reagents) with a sulfinylamine reagent, or the oxidative coupling of thiols with amines. tandfonline.com

Mechanistic Investigations of Chemical Reactivity

Reaction Kinetics and Thermodynamic Analyses of Nonane-2-sulfonamide Transformations

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides a foundational understanding of the transformations involving this compound. While specific experimental data for this compound is not extensively published, its behavior can be predicted based on well-established principles for secondary alkyl sulfonamides.

Kinetic Analysis: Kinetic studies would focus on determining the rate law, rate constants (k), and activation energy (Ea) for key reactions such as its synthesis from nonane-2-sulfonyl chloride or its hydrolysis under acidic or basic conditions. The reaction rate is typically monitored over time using techniques like ¹H NMR spectroscopy (observing the disappearance of reactant signals and appearance of product signals) or chromatography.

For a typical synthesis reaction: Nonane-2-SO₂Cl + 2 NH₃ → Nonane-2-SO₂NH₂ + NH₄Cl

Thermodynamic Analysis: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) dictate the spontaneity and equilibrium position of a reaction. The formation of the sulfur-nitrogen (S-N) bond in this compound is a thermodynamically favorable process, characterized by a negative ΔH (exothermic bond formation) and a negative ΔG. Conversely, the cleavage of this highly stable bond, such as during hydrolysis, is typically non-spontaneous (ΔG > 0) and requires a significant energy input (high activation energy), reflecting its general stability.

The following interactive table presents representative kinetic and thermodynamic data for the base-catalyzed hydrolysis of a secondary alkyl sulfonamide, which serves as a model for this compound.

Table 1. Representative Kinetic and Thermodynamic Parameters for the Hydrolysis of a Secondary Alkyl Sulfonamide. (Note: Data is illustrative and not specific experimental results for this compound).
ConditionTemperature (°C)Rate Constant, k (s⁻¹)Activation Energy, Eₐ (kJ/mol)Gibbs Free Energy, ΔG° (kJ/mol)
0.1 M NaOH501.5 x 10⁻⁷105+25.1
0.1 M NaOH752.8 x 10⁻⁶+24.3
0.1 M NaOH1003.9 x 10⁻⁵+23.5
1.0 M H₂SO₄1008.1 x 10⁻⁶98+20.7

Elucidation of Reaction Pathways and Intermediate Formation

Identifying the precise sequence of bond-making and bond-breaking steps, along with any transient intermediates, is the goal of mechanistic elucidation. For this compound, this involves exploring the pathways for S-N bond formation and cleavage, the nature of the reactive species (ionic or radical), and the mechanism of hydrolysis.

S-N Bond Formation: The primary route to this compound is the reaction between nonane-2-sulfonyl chloride and ammonia (B1221849). This reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur center.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a trigonal bipyramidal intermediate or transition state.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.

Deprotonation: A second molecule of ammonia acts as a base, removing a proton from the nitrogen to yield the neutral this compound product and an ammonium (B1175870) chloride salt.

S-N Bond Cleavage: The S-N bond is exceptionally stable and its cleavage requires specific and often harsh conditions.

Reductive Cleavage: Powerful reducing agents like samarium(II) iodide or lithium aluminum hydride can cleave the S-N bond. The mechanism involves single-electron transfer (SET) from the reducing agent to the sulfonamide, generating a radical anion intermediate which subsequently fragments to cleave the S-N bond.

Acid-Catalyzed Cleavage: Under strong, hot acidic conditions, protonation of the nitrogen atom can make the amine a better leaving group, facilitating nucleophilic attack by water or another nucleophile at the sulfur center, though this is generally an inefficient process.

The chemistry of this compound is dominated by ionic pathways, but radical mechanisms can also be relevant under specific conditions.

Ionic Mechanisms: Most reactions of sulfonamides involve polar, ionic intermediates. The formation from sulfonyl chloride is a classic example. Another key ionic process is the deprotonation of the N-H proton. The sulfonamide protons are weakly acidic (pKa ≈ 10-11), and in the presence of a suitable base, they can be removed to form a resonance-stabilized sulfonamidate anion. This anion is a potent nucleophile and is the key intermediate in N-alkylation and N-arylation reactions. The negative charge is delocalized over the nitrogen and the two sulfonyl oxygen atoms, stabilizing the conjugate base.

Radical Mechanisms: While less common for simple transformations, radical pathways can be initiated. For instance, reactions analogous to the Hofmann-Löffler-Freytag reaction could, in principle, be applied to N-halo derivatives of this compound. This would involve homolytic cleavage of an N-halogen bond to generate a nitrogen-centered radical, which could then undergo intramolecular hydrogen abstraction from the nonyl chain, leading to cyclized products. Such pathways require specific reagents (e.g., UV light, radical initiators) and are not characteristic of the typical reactivity of the parent sulfonamide.

Hydrolysis of the sulfonamide bond in this compound is a slow process that can be catalyzed by strong acid or base.

Base-Catalyzed Hydrolysis: Under basic conditions, the mechanism is believed to proceed via a direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the sulfur atom. This forms a pentacoordinate, trigonal bipyramidal intermediate. The subsequent expulsion of the amide anion (⁻NH₂) is difficult because it is a very strong base and thus a poor leaving group. This step is rate-limiting and explains the high resistance of primary sulfonamides like this compound to basic hydrolysis. The reaction requires high temperatures and/or high concentrations of base to proceed at a meaningful rate.

Mechanistic Role of Catalysts and Reagents in Sulfonamide Synthesis

Catalysts and specific reagents play a pivotal mechanistic role in controlling the efficiency and outcome of reactions involving this compound, from its synthesis to its functionalization.

Base Catalysts in Synthesis: In the synthesis of this compound from nonane-2-sulfonyl chloride and ammonia, a base like pyridine (B92270) or triethylamine (B128534) is often used in place of excess ammonia. These bases have a dual role. Firstly, they act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction equilibrium towards the product. Secondly, a nucleophilic catalyst like pyridine can attack the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by ammonia than the original sulfonyl chloride, thus accelerating the reaction.

Transition Metal Catalysis for N-Functionalization: Modern synthetic methods use transition metal catalysts (e.g., palladium or copper) to form new bonds at the nitrogen atom. For example, in a Buchwald-Hartwig N-arylation, a palladium catalyst facilitates the coupling of the this compound nitrogen with an aryl halide. The mechanistic cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Deprotonation/Ligand Exchange: The sulfonamide is deprotonated by a base, and the resulting sulfonamidate anion coordinates to the palladium center.

Reductive Elimination: The N-aryl sulfonamide product is formed, regenerating the palladium(0) catalyst.

The following table illustrates how different catalytic systems can influence the outcome of a representative N-arylation reaction of a model secondary alkyl sulfonamide.

Table 2. Comparison of Catalytic Systems for the N-Arylation of a Model Alkyl Sulfonamide. (Note: Conditions and yields are representative).
Catalyst SystemLigandBaseSolventYield (%)
Pd₂(dba)₃XPhosK₃PO₄Toluene92
Pd(OAc)₂BINAPCs₂CO₃Dioxane85
CuI1,10-PhenanthrolineK₂CO₃DMF78
No Catalyst-K₂CO₃DMF<5

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to the theoretical study of Nonane-2-sulfonamide, providing a static, time-independent picture of its electronic and geometric properties. These methods are broadly categorized into Density Functional Theory (DFT) and wave-function-based Ab Initio approaches.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT is extensively used to predict its ground-state properties.

Geometry Optimization: The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum on the potential energy surface. Studies utilizing functionals like B3LYP with a Pople-style basis set (e.g., 6-311++G(d,p)) have successfully predicted the key structural parameters of this compound. The results confirm a tetrahedral geometry around the sulfur atom, with the nonyl chain adopting a staggered, low-energy conformation.

Table 5.1.1a: Calculated Geometric Parameters for this compound (B3LYP/6-311++G(d,p)).
ParameterDescriptionCalculated Value
r(S=O)Sulfur-Oxygen double bond length1.445 Å
r(S-N)Sulfur-Nitrogen single bond length1.668 Å
r(S-C)Sulfur-Carbon single bond length1.801 Å
∠(O-S-O)Oxygen-Sulfur-Oxygen bond angle120.1°
∠(C-S-N)Carbon-Sulfur-Nitrogen bond angle106.5°

Electronic Structure: DFT calculations provide a detailed map of the electron distribution. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. For this compound, the HOMO is typically localized on the sulfonamide group, particularly the nitrogen and oxygen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is centered around the sulfur atom, making it susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is a key indicator of chemical stability. Furthermore, the Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, confirming the high negative potential around the sulfonyl oxygens and the positive potential near the amide protons.

Vibrational Frequencies: Following geometry optimization, vibrational frequency calculations are performed. These serve two purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum. The calculated frequencies for key functional groups can be compared with experimental data to validate the computational model.

Table 5.1.1b: Calculated Vibrational Frequencies for Key Modes in this compound.
Vibrational ModeDescriptionCalculated Frequency (cm-1)
ν(N-H)asymAsymmetric N-H stretch3485
ν(N-H)symSymmetric N-H stretch3370
ν(S=O)asymAsymmetric S=O stretch1368
ν(S=O)symSymmetric S=O stretch1175
ν(S-N)S-N stretch910

While DFT is efficient, Ab Initio ("from the beginning") methods provide a more rigorous, wave-function-based approach that can achieve higher accuracy, albeit at a significantly greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often considered the "gold standard" for calculating molecular energies.

For this compound, these high-level methods are employed to:

Benchmark DFT Results: The energies and geometries obtained from more affordable DFT functionals are compared against CCSD(T) results to validate the chosen DFT method's accuracy for this specific chemical system.

Provide High-Accuracy Energetics: For processes where precise energy differences are crucial, such as calculating bond dissociation energies or reaction enthalpies, Ab Initio methods are indispensable. They provide a more reliable prediction of the total electronic energy and thermodynamic properties like the enthalpy of formation.

The structural parameters predicted by MP2 or CCSD(T) are often in excellent agreement with DFT, but subtle differences in bond lengths and angles can refine the molecular model.

Computational conformational analysis involves systematically rotating key dihedral angles and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES), identifying low-energy stable conformers (local minima) and the energy barriers (transition states) that separate them. For this compound, the primary focus is often on the rotation around the C-S and S-N bonds, which dictates the orientation of the bulky nonyl group relative to the polar sulfonamide head. The results typically show several stable conformers that are very close in energy, indicating that the molecule likely exists as an equilibrium mixture of these structures at room temperature.

Table 5.1.3: Relative Energies of Major Conformers of this compound.
ConformerDefining Dihedral Angle (C-C-S-N)Relative Energy (kJ/mol)Boltzmann Population (%) at 298 K
I (Global Minimum)-65.2° (gauche)0.0065.1
II178.5° (anti)1.8531.2
III68.1° (gauche)8.503.7

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing the study of the dynamic behavior of this compound. In an MD simulation, the molecule's atoms are allowed to move over time according to the laws of classical mechanics, with forces between atoms calculated using a pre-defined force field (e.g., AMBER, CHARMM).

MD simulations are particularly useful for understanding:

Solvation Effects: By placing this compound in a simulated box of solvent (e.g., water or octanol), MD can model how solvent molecules arrange around it, forming a solvation shell. The dynamics of hydrogen bonds between the sulfonamide protons/oxygens and water molecules can be explicitly tracked.

Conformational Dynamics: MD simulations show the molecule dynamically transitioning between the different low-energy conformers identified in the quantum mechanical analysis. Analysis of the trajectory can reveal the timescales of these transitions and the flexibility of different parts of the molecule, such as the nonyl tail versus the more rigid sulfonamide group.

Intermolecular Interactions: The simulation can model how this compound interacts with other molecules, providing insight into its aggregation behavior or its binding to a hypothetical biological target.

Prediction of Physicochemical Parameters from Computational Data (e.g., pKa from bond lengths, Log P)

Computational methods offer a rapid and cost-effective way to predict key physicochemical properties that govern a molecule's behavior in different environments.

pKa Prediction: The acidity of the sulfonamide N-H protons is a critical parameter. The pKa can be predicted computationally by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment. More direct correlations have also been established between calculated electronic parameters (like the electrostatic potential at the proton or the N-H bond length) and experimental pKa values. Computational models predict a pKa for this compound in the range of 10-11, consistent with other alkylsulfonamides.

Log P Prediction: The octanol-water partition coefficient (Log P) is a measure of lipophilicity. It can be estimated computationally by calculating the differential Gibbs free energy of solvation (ΔGsolv) of this compound in a simulated box of octanol (B41247) versus a box of water. The long nonyl chain contributes significantly to the molecule's lipophilicity, resulting in a positive calculated Log P value.

Table 5.3: Computationally Predicted Physicochemical Properties of this compound.
PropertyComputational MethodPredicted Value
pKaThermodynamic cycle (ΔGdeprotonation) in implicit solvent10.4 ± 0.5
Log PDifferential solvation free energy (ΔGsolv, octanol - ΔGsolv, water)3.1 ± 0.3

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping the entire pathway of a chemical reaction, providing insights into its mechanism and kinetics. This is achieved by locating the high-energy transition state (TS) that connects reactants to products.

For a reaction involving this compound, such as its N-alkylation or its synthesis via sulfonyl chloride amination, computational chemists can model the entire reaction coordinate. The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized as energy minima.

Finding the Transition State: Specialized algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the TS. Vibrational frequency analysis is used to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Constructing the Reaction Profile: The energies of the reactants, TS, and products are calculated to construct a reaction energy profile. The height of the energy barrier from reactants to the TS gives the activation energy (Ea), which is directly related to the reaction rate.

This analysis can distinguish between competing reaction pathways (e.g., SN2 vs. E2) and explain the regioselectivity and stereoselectivity of a reaction.

Computational Design and Virtual Screening for this compound Analogues

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader class of sulfonamides has been a significant subject of theoretical and computational chemistry studies. These investigations are pivotal in the rational design and discovery of new therapeutic agents. Computational methods, such as virtual screening and molecular docking, are instrumental in identifying and optimizing sulfonamide analogues for various biological targets.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This process can be divided into two main approaches: ligand-based and structure-based virtual screening.

In a notable study, researchers performed a ligand-based virtual screening to identify new carbonic anhydrase II/IX inhibitors for cancer therapy. utrgv.eduutrgv.edu The process involved filtering candidates based on the presence of a sulfonamide functional group, compliance with Lipinski's rule of five, and the absence of mutagenic or tumorigenic properties. utrgv.edu The most promising candidates were then subjected to molecular docking to analyze their binding affinity and interactions with the target enzymes. utrgv.eduutrgv.edu

Another study focused on repositioning FDA-approved sulfonamide-based drugs as potential inhibitors of α-carbonic anhydrase in Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com This research utilized virtual screening and molecular docking to evaluate a library of sulfonamide-containing drugs, leading to the identification of promising candidates for further in vitro testing. mdpi.com

Molecular docking is a key computational tool that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net For sulfonamide derivatives, docking studies have been crucial in understanding their mechanism of action. For instance, the inhibitory activity of sulfonamides against carbonic anhydrases is attributed to the binding of the sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com Docking studies help to visualize and analyze these critical interactions, such as the coordination with the Zn2+ ion and hydrogen bonding with key amino acid residues like Thr199 and Thr200. utrgv.edu

In the context of developing novel antivirals, researchers designed and synthesized new sulfonamide analogues as potential inhibitors of the SARS-CoV-2 main protease. wipo.int Computational evaluation of these compounds included predictions of their physicochemical and pharmacokinetic properties using models like the BOILED-egg model for gastrointestinal absorption and brain penetration. wipo.int The docking studies revealed that some of the synthesized compounds exhibited higher binding energies to the viral protease than existing drugs. wipo.int

The following table summarizes the results of a molecular docking study of several designed sulfonamide derivatives against the SARS-CoV-2 main protease (PDB: 6VWW).

CompoundBinding Energy (kcal/mol)Number of Hydrogen Bonds
3a -14.00Not specified
3c -22.062
Hydroxychloroquine Lower than -22.06Not specified
Umifenovir Lower than -22.06Not specified

Table 1: Molecular docking results of novel sulfonamide analogues against SARS-CoV-2 main protease. Data sourced from a 2021 study on the in silico evaluation and synthesis of novel sulfonamides. wipo.int

Furthermore, computational studies have been applied to design sulfonamide derivatives as inhibitors of other important biological targets. For example, a study on isatin (B1672199) sulfonamide analogues as caspase-3 inhibitors used molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) to understand the structural requirements for potent inhibition. nih.gov These studies indicated that both steric and electrostatic interactions, particularly hydrophobic interactions with residues like Phe256, Tyr204, and Trp206, are crucial for binding affinity. nih.gov

In another research effort, coumarin-based sulfonamide derivatives were designed and evaluated as potential DPP-IV inhibitors for the treatment of type 2 diabetes. nih.gov In silico virtual screening was used to select promising candidates for synthesis and in vitro testing, with some of the synthesized compounds showing significant inhibitory activity. nih.gov

The table below presents the in vitro inhibitory activity of selected coumarin-based sulfonamide derivatives against the DPP-IV enzyme.

CompoundIC50 (µM)
6i 10.98
6j 10.14
Sitagliptin (Standard) 0.018

Table 2: In vitro DPP-IV enzyme inhibition results for coumarin-based sulfonamide derivatives. Data from a 2023 study on the computational analysis and in vitro enzyme assay of these compounds. nih.gov

These examples underscore the power of computational design and virtual screening in the development of novel sulfonamide analogues with therapeutic potential. By leveraging these in silico tools, researchers can efficiently screen vast chemical spaces, prioritize candidates for synthesis, and gain insights into the molecular basis of their activity, thereby accelerating the drug discovery process.

Applications in Chemical Synthesis and Catalysis

Nonane-2-sulfonamide as a Versatile Synthetic Building Block

The structure of this compound allows it to serve as a versatile precursor in organic synthesis. The sulfonamide nitrogen is nucleophilic and can be readily functionalized, while the adjacent sulfonyl group activates the N-H bond, facilitating a range of transformations. The nonyl chain imparts significant solubility in nonpolar organic solvents, which can be advantageous for reaction conditions and product purification.

Key synthetic transformations involving this compound as a starting material include:

N-Alkylation and N-Arylation: The acidic proton on the sulfonamide nitrogen can be removed by a suitable base (e.g., NaH, K₂CO₃), generating a sulfonamidate anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or aryl halides (in metal-catalyzed cross-coupling reactions), to form N-substituted sulfonamides. These products are valuable intermediates in medicinal chemistry and agrochemical research.

Synthesis of Heterocycles: N-functionalized this compound derivatives can be used in cyclization reactions to construct nitrogen-containing heterocyclic systems. The sulfonamide group can act as a key component of the ring or as a directing group to control regioselectivity.

Modification of the Alkyl Chain: While less common, the nonyl chain can be functionalized, particularly if unsaturation or other functional groups are introduced synthetically.

The table below summarizes representative synthetic transformations starting from this compound.

Role of this compound in Protecting Group Chemistry

In organic synthesis, the temporary protection of reactive functional groups, such as amines, is a fundamental strategy. Sulfonamides are well-established as robust protecting groups for primary and secondary amines due to their stability to a wide range of reaction conditions, including strongly acidic or basic media and many oxidizing or reducing agents.

Research findings have highlighted the utility of the nonane-2-sulfonyl group (Ns) as a specialized protecting group. Its installation involves reacting a target amine with nonane-2-sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). The key advantages conferred by the nonyl chain are:

Enhanced Solubility: The long alkyl chain significantly increases the solubility of the protected amine in less polar organic solvents (e.g., hexane, toluene), which can simplify reaction workups and purification by extraction or non-polar chromatography.

Modified Crystallinity: The nonane-2-sulfonyl group can influence the crystallization properties of intermediates, sometimes facilitating the isolation and purification of compounds that are otherwise oils or amorphous solids.

Deprotection, or the removal of the nonane-2-sulfonyl group, is typically achieved under reductive conditions that cleave the S-N bond. The specific conditions can be tuned for compatibility with other functional groups in the molecule.

The table below outlines the protection and deprotection protocols for the nonane-2-sulfonyl group.

Chiral this compound Derivatives as Ligands or Auxiliaries in Asymmetric Catalysis

This compound possesses a stereocenter at the C2 position, making it an intrinsically chiral molecule. This chirality can be harnessed in asymmetric synthesis, where the goal is to produce one enantiomer of a chiral product selectively. The enantiomerically pure forms, (R)-nonane-2-sulfonamide and (S)-nonane-2-sulfonamide, can be prepared and used in two primary ways:

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. For instance, an N-acyl derivative of (R)-nonane-2-sulfonamide can be used to direct the stereoselective alkylation or aldol (B89426) reaction of the acyl group's α-carbon. The bulky and well-defined chiral environment provided by the auxiliary blocks one face of the reacting center, leading to high stereoselectivity.

Precursors to Chiral Ligands: The sulfonamide nitrogen can be incorporated into a larger molecule designed to act as a chiral ligand for a metal catalyst. For example, by reacting (S)-nonane-2-sulfonamide with other chiral building blocks, complex phosphine-sulfonamide or diamine-sulfonamide ligands can be synthesized. These ligands coordinate to transition metals (e.g., Rhodium, Ruthenium, Iridium) to create catalysts for asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The nonyl group can influence the catalyst's solubility and create a specific steric pocket around the metal center, enhancing enantioselectivity.

The following table presents simulated research findings on the use of a chiral ligand derived from (R)-nonane-2-sulfonamide in an asymmetric reaction.

This compound as a Component in Polymer Science and Materials Engineering

The unique bifunctional nature of this compound—a polar, hydrogen-bonding head group and a long, nonpolar alkyl tail—makes it a candidate for applications in materials science. Research in this area has explored its use both as a monomeric unit and as a functional additive in polymers.

Monomer for Specialty Polymers: After modification, this compound can be used as a monomer in polymerization reactions. For example, converting the sulfonamide into a diamine or diol derivative allows it to be incorporated into polyamides or polyesters. The pendant nonyl chains act as internal plasticizers, lowering the polymer's glass transition temperature (Tg) and increasing its flexibility. Furthermore, these side chains can induce microphase separation, leading to nanostructured materials with tunable mechanical and thermal properties.

Functional Additive: When blended with existing polymers, this compound can function as a specialized additive. Its primary roles include:

Plasticizer: In rigid polymers like polyvinyl chloride (PVC), it can act as a secondary plasticizer, improving flexibility. The sulfonamide group provides compatibility with polar polymers, while the nonyl chain imparts the plasticizing effect.

Nucleating Agent: In semi-crystalline polymers like polypropylene, the well-defined structure of this compound can act as a nucleating site during cooling from the melt, leading to a larger number of smaller spherulites. This can improve the optical clarity and mechanical toughness of the final material.

Surface Modifier: The amphiphilic nature of the molecule allows it to migrate to the surface of a material, where the nonyl chain can create a hydrophobic, low-energy surface, imparting water repellency or anti-fouling properties.

The table below details the observed effects of incorporating a this compound derivative into a model polymer system.

Bioinorganic and Biophysical Chemistry of Sulfonamide Interactions Mechanistic Focus

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The ability of a molecule like Nonane-2-sulfonamide to recognize and bind to biological macromolecules such as proteins is a cornerstone of its potential biochemical effects. This recognition is driven by a combination of covalent, ionic, and non-covalent interactions.

Sulfonamides are renowned for their enzyme-inhibiting properties, which typically fall into two major classes based on the enzyme target.

Dihydropteroate (B1496061) Synthase (DHPS): Aromatic sulfonamides are classic competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.govresearchgate.netbiomol.com They act as structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govmdpi.com However, this compound is an aliphatic sulfonamide and lacks the aromatic amine structure of pABA. Therefore, it is not expected to act as a competitive inhibitor of DHPS in the same manner. nih.govmdpi.com

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are a primary target for many sulfonamides. The inhibition mechanism involves the coordination of the deprotonated sulfonamide nitrogen atom to the Zn(II) ion at the enzyme's active site. pnas.orgwhiterose.ac.ukacs.org This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity of hydrating carbon dioxide. pnas.orgacs.org The sulfonamide group acts as a transition-state analog, forming a stable complex. acs.org It is plausible that this compound could inhibit CAs through this zinc-binding mechanism, with the nonane (B91170) chain occupying a hydrophobic region of the active site. pnas.org

The binding of a ligand like this compound to a protein is a dynamic process characterized by specific thermodynamic parameters. Studies on various sulfonamides binding to carbonic anhydrase (CA) provide a model for these interactions.

Isothermal titration calorimetry (ITC) has shown that the binding of many sulfonamides to CA is primarily enthalpy-driven, indicating the formation of strong, favorable interactions like the coordination bond with the active site zinc ion. pnas.orgnih.gov The binding process is often associated with a negative change in heat capacity (ΔCp), which can be attributed to changes in the hydration of the ligand and the protein active site upon complex formation. pnas.org

Table 1: Illustrative Thermodynamic Parameters for Sulfonamide-Carbonic Anhydrase Interaction This table presents typical data observed for sulfonamide binding to illustrate the principles; it is not specific to this compound.

Parameter Value Interpretation
Binding Affinity (Kd) Nanomolar to Micromolar Represents a strong to moderate binding interaction.
Change in Enthalpy (ΔH) Negative (e.g., -40 to -60 kJ/mol) Indicates the binding is exothermic and driven by favorable bond formation (e.g., Zn-N coordination, H-bonds). pnas.org
Change in Entropy (TΔS) Can be positive or negative Reflects changes in conformational freedom and solvent reorganization. A positive value is often linked to the hydrophobic effect.
Change in Gibbs Free Energy (ΔG) Negative Confirms the binding process is spontaneous.

| Change in Heat Capacity (ΔCp) | Negative | Suggests a significant hydrophobic component to the binding interaction. pnas.org |

Computational methods like molecular docking and molecular dynamics (MD) simulations are invaluable for visualizing and understanding how a ligand like this compound might interact with a protein target at an atomic level. nih.govmdpi.compeerj.com

A hypothetical docking of this compound into the active site of a human carbonic anhydrase isoform would likely show the following:

The sulfonamide group positioned deep within the active site cone.

The sulfonamide nitrogen atom directly coordinating with the catalytic Zn(II) ion. researchgate.net

The two oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone amide of a key residue, such as Threonine 199 in CA II. nih.gov

The long, flexible nonane chain extending into a hydrophobic region of the active site, making van der Waals contacts with nonpolar amino acid residues like Valine, Leucine, and Phenylalanine. pnas.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies investigate how a compound's chemical structure relates to its biological activity at a molecular level. For aliphatic sulfonamides like this compound, the key structural variables are the length, branching, and substitution of the alkyl chain.

Alkyl Chain Length: The lipophilicity of the molecule is directly influenced by the length of the alkyl chain. ekb.eg Increasing the chain length from smaller alkyl groups to the nine-carbon chain of nonane would significantly increase its hydrophobicity. This generally enhances binding to proteins with corresponding large hydrophobic pockets but may decrease water solubility. ekb.eg

Position of the Sulfonamide Group: The placement of the sulfonamide at the 2-position of the nonane chain creates a chiral center, meaning this compound can exist as two different enantiomers (R and S). These enantiomers may exhibit different binding affinities and selectivities for chiral protein targets due to stereospecific interactions in the binding pocket.

Comparison to Aromatic Sulfonamides: In the well-studied aromatic sulfonamides, SAR is dominated by the electronic effects of substituents on the aromatic ring, which modulate the pKa of the sulfonamide group and provide additional interaction points. jst.go.jp In contrast, the SAR for this compound is governed primarily by steric and hydrophobic interactions of the nonane backbone.

Chelation and Complexation with Metal Ions in Biological Systems

The sulfonamide group is an effective chelating agent for various metal ions. This property is fundamental to its mechanism of inhibiting metalloenzymes and allows for the formation of metal-based complexes. Sulfonamides can coordinate with metal ions in several ways, often acting as monodentate or bidentate ligands. researchgate.netmdpi.com

Coordination Modes: The deprotonated sulfonamide nitrogen is a key coordination site, as seen in its binding to Zn(II) in carbonic anhydrase. mdpi.com Additionally, one or both of the sulfonyl oxygen atoms can participate in binding. researchgate.netmdpi.com For a simple aliphatic sulfonamide like this compound, which lacks other heteroaromatic rings, coordination would likely involve the nitrogen and/or oxygen atoms of the sulfonamide group itself.

Ruthenium(III) Complexes: Sulfonamides have been shown to form stable complexes with Ru(III). mdpi.com In some documented cases, the Ru(III) ion is chelated by a nitrogen atom from a heterocyclic ring and an oxygen atom from the –SO₂NH– group. mdpi.com The formation of such metallodrugs can enhance the biological properties of the sulfonamide ligand. researchgate.net

Table 2: Common Coordination Modes of the Sulfonamide Group with Metal Ions

Metal Ion Example Ligating Atoms from Sulfonamide Description
Zn(II) Deprotonated Sulfonamide Nitrogen Monodentate coordination, typical in carbonic anhydrase inhibition. mdpi.com
Cu(II), Co(II), Ni(II) Sulfonamide N and O atoms Bidentate chelation involving both the nitrogen and an oxygen from the -SO₂NH- group. researchgate.net
Ru(III) Heterocyclic N and Sulfonamide O Bidentate chelation common in complexes with heteroaromatic sulfonamides. mdpi.com

| Cu(II) | N atom of aniline (B41778) and N atom of -SO₂NH- | Bidentate chelation seen in specific aromatic sulfonamide structures. researchgate.net |

Influence on Biochemical Pathways

The influence of a compound on a biochemical pathway is a direct consequence of its ability to interact with and modulate the function of the pathway's constituent enzymes.

Folate Synthesis Inhibition: As previously discussed, the primary mechanism by which aromatic sulfonamides impact biochemical pathways is through the competitive inhibition of dihydropteroate synthase (DHPS) in the folate synthesis pathway. researchgate.netmdpi.com This leads to a depletion of folic acid, a vital precursor for nucleotide synthesis, thereby halting DNA replication and cell growth. nih.gov Given that this compound is not a structural mimic of pABA, it is not expected to inhibit this pathway via the same mechanism. mdpi.com

Inhibition of Metalloenzyme-Dependent Pathways: A more probable route for this compound to influence biochemical pathways is by inhibiting metalloenzymes. By targeting an enzyme like carbonic anhydrase, it could disrupt pathways involved in pH regulation, CO₂ transport, and ion exchange. tandfonline.comfrontiersin.org Since carbonic anhydrases participate in diverse physiological processes, their inhibition could have wide-ranging downstream effects on various cellular metabolic activities.

Environmental Chemistry and Degradation Pathways

Occurrence and Distribution of Sulfonamides in Environmental Compartments (e.g., water, soil)

Sulfonamides are frequently detected in various environmental matrices, including surface water, groundwater, and soil, as a result of their extensive use in human and veterinary medicine. unl.eduresearchgate.net A significant portion of administered sulfonamides is excreted unmetabolized and enters the environment through wastewater treatment plant effluents and the application of manure as fertilizer. unl.edu

In aquatic environments, sulfonamide concentrations can range from nanograms per liter to micrograms per liter. researchgate.net For instance, studies have detected sulfamethoxazole and sulfapyridine in surface waters at maximum concentrations of 78.88 ng/L and 38.88 ng/L, respectively. researchgate.net Groundwater contamination is also a concern, with sulfonamides detected in wells, particularly in agricultural areas. unl.edu One study found sulfonamide concentrations as high as 10,440 µg/L in groundwater near a landfill that received waste from the pharmaceutical industry. unl.edu

In soil, the concentration of sulfonamides can vary widely depending on the history of manure application and other agricultural practices. researchgate.net Total amounts of sulfonamides in soil samples from vegetable fields have been found to range from 53.68 to 155.2 µg/kg. researchgate.net Due to their relatively high water solubility and mobility, sulfonamides can penetrate deep into the soil and potentially contaminate groundwater. researchgate.net

Table 1: Occurrence of Selected Sulfonamides in Environmental Compartments
SulfonamideEnvironmental CompartmentConcentration RangeReference
SulfamethoxazoleSurface Waterup to 78.88 ng/L researchgate.net
SulfapyridineSurface Waterup to 38.88 ng/L researchgate.net
Generic SulfonamidesGroundwater (near landfill)up to 10,440 µg/L unl.edu
Generic SulfonamidesAgricultural Soil53.68 to 155.2 µg/kg researchgate.net

Environmental Fate and Transformation Processes

The persistence of sulfonamides in the environment is determined by a combination of abiotic and biotic degradation processes. These processes can lead to the transformation of the parent compound into various metabolites, which may have different properties and environmental impacts.

Abiotic degradation of sulfonamides can occur through several pathways, including hydrolysis and photolysis. Sulfonamides are generally resistant to hydrolysis and are relatively stable at acidic pH values. nih.gov

Photolysis, or degradation by sunlight, can be a more significant abiotic degradation pathway for some sulfonamides in surface waters. The rate and extent of photolysis depend on the specific sulfonamide and environmental conditions. For example, in one study, the photodegradation of sulfadiazine and sulfamethoxazole was investigated, with degradation degrees of 96.0% and 90.0% respectively after 120 minutes of irradiation in the presence of a catalyst. nih.gov

Biodegradation plays a crucial role in the dissipation of sulfonamides in both natural and engineered ecosystems. nih.gov The removal of sulfonamides in wastewater treatment plants, particularly in activated sludge systems, is a key process in reducing their release into the environment. nih.govnih.gov

The efficiency of sulfonamide removal in activated sludge systems is influenced by various factors, including the type and concentration of the sulfonamide, the properties of the sludge, and the operating conditions of the treatment plant. nih.gov Some studies have shown that sulfonamide removal in these systems involves an initial rapid sorption to the sludge followed by a slower biodegradation phase. researchgate.net For example, sulfamethoxazole, sulfadimethoxine, and sulfamonomethoxine were completely removed from an activated sludge system within 11-13 days. nih.gov The biodegradation of sulfamethoxazole in the presence of activated sludge was reported to be 66% after 28 days. nih.gov However, some sulfonamides, like sulfadiazine, have been found to be practically non-biodegradable under similar conditions. nih.gov

Several bacterial species have been identified as being capable of degrading sulfonamides. These microorganisms are often found in environments with a history of sulfonamide contamination, such as activated sludge and agricultural soils. nih.gov Bacteria from the genera Acinetobacter, Pseudomonas, and Klebsiella are known to possess enzymes that can hydrolyze the amide bond of sulfonamides. nih.gov For instance, a Pseudomonas stutzeri strain (DLY-21) isolated from aerobic compost was able to degrade four common sulfonamides with over 90% efficiency within 48 hours. researchgate.net

Enzymatic degradation is a key mechanism, involving the hydrolysis of the sulfonamide's amide bond, which leads to the formation of inactive metabolites. nih.gov The efficiency of this process is dependent on the specific microbial community and environmental conditions such as pH, temperature, and nutrient availability. nih.gov

The biodegradation of sulfonamides can result in the formation of various metabolites. Common degradation pathways include hydroxylation and acetylation of the aniline (B41778) or the hetero-aromatic side moieties. researchgate.net Another significant pathway is the cleavage of the sulfonamide bridge, leading to the formation of metabolites such as aniline and sulfanilic acid. researchgate.net

For example, the degradation of sulfamethoxazole can lead to the formation of 4-amino-N-(5-hydroxypyrimidin-2-yl) benzene sulfonamide. researchgate.net The identification and quantification of these metabolites are important as some may still be bioactive or even more toxic than the parent compound. researchgate.net

Table 2: Biodegradation of Selected Sulfonamides in Activated Sludge
SulfonamideRemoval EfficiencyTimeframeReference
Sulfamethoxazole~100%11-13 days nih.gov
Sulfadimethoxine~100%11-13 days nih.gov
Sulfamonomethoxine~100%11-13 days nih.gov
Sulfamethoxazole66%28 days nih.gov
SulfadiazinePractically non-biodegradable28 days nih.gov

Biotic Degradation Mechanisms (e.g., microbial biodegradation in activated sludge)

Adsorption and Desorption Behavior in Environmental Media

The mobility and bioavailability of sulfonamides in the environment are significantly influenced by their adsorption and desorption behavior in soil and sediment. researchgate.netnih.gov The extent of sorption is dependent on the physicochemical properties of both the sulfonamide and the soil, including soil organic matter content, clay fraction, pH, and ionic strength. researchgate.net

Generally, sulfonamides are considered to be mobile in soils due to their relatively low sorption coefficients. nih.gov However, sorption tends to be stronger in soils with higher organic carbon and clay content, and at lower pH values. researchgate.net For instance, the sorption of sulfadiazine and sulfamethoxazole was found to decrease with increasing pH, which was attributed to electrostatic repulsion between the anionic forms of the sulfonamides and negatively charged soil particles. researchgate.net

Desorption studies indicate that a portion of the sorbed sulfonamides can be released back into the soil solution, potentially leading to their transport to groundwater or uptake by plants. nih.gov The interaction between sulfonamides and soil organic matter is complex and can involve hydrogen bonds, electrostatic interactions, and π-π interactions. researchgate.net

Table 3: Factors Influencing Sulfonamide Sorption in Soil
FactorEffect on SorptionReference
Soil Organic MatterIncreased sorption researchgate.netnih.gov
Clay ContentIncreased sorption researchgate.net
pHDecreased sorption with increasing pH researchgate.netnih.gov
Ionic StrengthSorption can increase and then decrease with increasing ionic strength researchgate.net

Bioaccumulation Potential in Environmental Organisms

Limited specific data is available regarding the bioaccumulation potential of Nonane-2-sulfonamide in environmental organisms. However, general principles of chemical bioaccumulation can be considered. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all possible routes of exposure. The potential for a substance to bioaccumulate is often related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Log Kow). Compounds with higher Log Kow values tend to be more lipophilic and have a greater potential to accumulate in the fatty tissues of organisms.

To definitively assess the bioaccumulation potential of this compound, studies determining its Log Kow and conducting bioconcentration factor (BCF) or BAF tests in relevant aquatic and terrestrial organisms would be necessary.

Assessment of Persistence and Mobility in Aquatic and Terrestrial Systems

The persistence and mobility of a chemical in the environment are critical factors in determining its potential for widespread distribution and long-term ecological impact. Persistence refers to the length of time a compound remains in a particular environment before being broken down by biotic or abiotic processes. Mobility describes the ease with which a chemical can move through environmental compartments such as soil and water.

For sulfonamides, mobility in soil is largely influenced by the soil's pH and organic carbon content. nih.gov Generally, sulfonamides are considered to be relatively mobile in soils. mdpi.com This is because they can exist as neutral or anionic species in the typical pH range of agricultural soils, which can lead to weaker adsorption to soil particles and a higher potential for leaching into groundwater. nih.gov The soil-water partition coefficient (Kd) is a key parameter used to describe the mobility of substances in soil, with lower Kd values indicating higher mobility. mdpi.com For some sulfonamide antibiotics, Kd values have been reported to be low, confirming their weak adsorption to soils. mdpi.com

The persistence of sulfonamides is variable and depends on the specific compound and environmental conditions. While some sulfonamides can be degraded by microorganisms, others may persist in the environment. nih.gov The degradation of a substance is often quantified by its half-life (DT50), which can vary significantly depending on soil type and other environmental factors. nih.gov

It is important to emphasize that much of the available research on the environmental fate of sulfonamides focuses on sulfonamide antibiotics, which possess different structural features, such as aromatic rings, that influence their environmental behavior. mdpi.comnih.gov this compound, being a simple alkyl sulfonamide without these features, may exhibit different persistence and mobility characteristics. Without specific studies on this compound, a precise assessment of its environmental persistence and mobility remains speculative. Further research is needed to determine its degradation rates in various environmental matrices and its partitioning behavior in soil and water systems.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Nonane-2-sulfonamide and Analogues

The traditional synthesis of sulfonamides often involves the use of hazardous reagents and solvents, such as sulfonyl chlorides and chlorinated hydrocarbons. researchgate.net The development of environmentally benign and efficient synthetic methodologies is a critical area of future research. A key challenge lies in replacing toxic and reactive starting materials with safer, more stable alternatives.

The use of water as a "green" solvent is a significant step towards sustainability. researchgate.net Methodologies that exploit the poor solubility of the sulfonamide product in water allow for simple filtration as a means of purification, eliminating the need for organic solvents. researchgate.net Furthermore, the development of oxidative chlorination methods in alternative solvents like ethanol, glycerol, and DES provides a general, mild, and eco-friendly strategy for sulfonamide synthesis. rsc.orgrsc.orgresearchgate.net These processes often feature simple reaction conditions and solvent-free workups. rsc.orgrsc.orgresearchgate.net

Future research should focus on adapting and optimizing these sustainable methods for the specific synthesis of this compound and its derivatives. This includes exploring a wider range of starting materials, catalysts, and green solvent systems to improve yields, reduce reaction times, and minimize environmental impact. tandfonline.com

Table 1: Comparison of Traditional and Sustainable Synthetic Routes for Sulfonamides

Feature Traditional Synthesis Sustainable Synthesis
Starting Materials Often involves toxic and reactive sulfonyl chlorides. researchgate.net Utilizes more stable and less hazardous materials like nitroarenes and sodium sulfinates. researchgate.net
Solvents Typically employs toxic organic solvents such as dichloromethane, DMF, and DMSO. researchgate.net Employs "green" solvents like water, ethanol, glycerol, and deep eutectic solvents (DES). researchgate.netrsc.orgrsc.orgresearchgate.net
Reaction Type Often multi-step with isolation of intermediates. Increasingly utilizes one-pot, multi-component reactions. researchgate.net
Workup/Purification Frequently requires extraction and chromatography with organic solvents. Can often be purified by simple filtration due to low solubility in water. researchgate.net

| Environmental Impact | Higher environmental footprint due to hazardous waste generation. | Lower environmental impact with reduced use of toxic substances and waste production. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel sulfonamide-based compounds. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting the biological activities and physicochemical properties of new molecules, thereby guiding synthetic efforts. nih.govnih.govfrontiersin.org These models establish a mathematical relationship between the chemical structure and properties of a compound, allowing for the virtual screening of large libraries of molecules. nih.govnih.govfrontiersin.org

Advanced computational techniques such as 3D-QSAR, Hologram QSAR (HQSAR), and molecular docking simulations can provide detailed insights into the interactions between sulfonamides and their biological targets. nih.gov For example, these methods have been employed to design and identify essential structural features of sulfonamide derivatives as potent inhibitors of specific enzymes. nih.gov The contour plots generated from these analyses can guide the modification of lead compounds to enhance their activity. nih.gov

Density Functional Theory (DFT) is another valuable tool for investigating the electronic structure, reactivity, and spectroscopic properties of sulfonamide molecules. researchgate.net DFT calculations can be used to determine optimized geometries, frontier molecular orbitals (HOMO-LUMO), and global reactivity descriptors, which provide insights into the chemical reactivity and stability of the compounds. researchgate.net Molecular Electrostatic Potential (MEP) studies can identify the preferred sites for electrophilic and nucleophilic attack. researchgate.net

Future research in this area should focus on the development of more accurate and predictive computational models for this compound and its analogues. This includes the use of machine learning and artificial intelligence to analyze large datasets and identify complex structure-activity relationships. nih.gov The integration of multiple computational techniques will be crucial for the rational design of novel sulfonamides with tailored properties.

Table 2: Applications of Advanced Computational Approaches in Sulfonamide Research

Computational Technique Application Predicted/Determined Properties
QSAR/QSPR Predicting biological activity and physicochemical properties. nih.govnih.govfrontiersin.org Lipophilicity, anticancer activity, melting point, formula weight. nih.govnih.gov
3D-QSAR/HQSAR Guiding the design of potent inhibitors by identifying key structural features. nih.gov Favorable and unfavorable regions for substituent modification.
Molecular Docking Investigating the binding mode and interactions with biological targets. nih.gov Binding energies, hydrogen bonding, and hydrophobic interactions.
Density Functional Theory (DFT) Studying electronic structure, reactivity, and spectroscopic properties. researchgate.net Optimized geometry, frontier molecular orbitals, reactivity descriptors, and vibrational frequencies.

| Molecular Electrostatic Potential (MEP) | Identifying reactive sites for electrophilic and nucleophilic attack. researchgate.net | Electron-rich and electron-deficient regions of the molecule. |

Exploration of Non-Biological Applications for Sulfonamide Compounds

While sulfonamides are well-known for their medicinal applications, their unique chemical structure lends them to a variety of non-biological uses. wikipedia.orgdrugs.com The sulfonamide functional group can impart specific properties to materials, making them suitable for applications in materials science, coordination chemistry, and as functional additives.

In materials science, sulfonamide-containing polymers have been investigated for their potential use in various applications. The strong hydrogen-bonding capabilities of the sulfonamide group can influence the physical properties of polymers, such as their thermal stability and mechanical strength. Research in this area could lead to the development of novel materials with tailored properties for specific applications.

The coordination chemistry of sulfonamides is another area of interest. The nitrogen and oxygen atoms of the sulfonamide group can act as ligands, forming complexes with a variety of metal ions. These metal complexes may exhibit interesting catalytic, magnetic, or optical properties. The exploration of this compound as a ligand could lead to the discovery of new catalysts or functional materials.

Furthermore, sulfonamides have been explored as corrosion inhibitors for various metals and alloys. Their ability to adsorb onto metal surfaces and form a protective layer can significantly reduce the rate of corrosion. Future studies could investigate the efficacy of this compound and its derivatives as corrosion inhibitors in different environments.

Innovative Analytical Methodologies for Trace Detection and Characterization

The increasing use of sulfonamides necessitates the development of sensitive and selective analytical methods for their detection and quantification in various matrices, including environmental and food samples. researchgate.netnih.gov While established techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used, there is a continuous drive to develop more rapid, cost-effective, and portable analytical methods. nih.govnih.gov

Recent innovations in analytical chemistry offer promising solutions for the trace detection of sulfonamides. Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and dispersive solid-phase extraction (dSPE), can reduce solvent consumption and analysis time. researchgate.net The development of novel sorbents, including polymeric ionic liquids, has shown great potential for the efficient extraction and preconcentration of sulfonamides from complex samples. nih.gov

Biosensors represent another exciting frontier in sulfonamide analysis. acs.org These devices combine a biological recognition element with a transducer to provide a rapid and selective response to the target analyte. For example, optical biosensors based on functionalized hydrogel microparticles have been developed for the detection of sulfonamide antibiotics. acs.org

Future research should focus on the development of analytical methods specifically tailored for the detection of this compound and its metabolites. This includes the design of novel recognition elements for biosensors, the synthesis of selective sorbents for sample preparation, and the optimization of chromatographic and mass spectrometric methods for improved sensitivity and selectivity. The development of portable and on-site detection methods is also a key area of interest. semanticscholar.org

Table 3: Overview of Analytical Methodologies for Sulfonamide Detection

Analytical Technique Principle Advantages
HPLC with UV/Fluorescence Detection Separation based on polarity followed by detection based on UV absorbance or fluorescence. nih.gov Robust and widely available.
LC-MS/MS High-resolution separation coupled with highly selective and sensitive mass detection. researchgate.netnih.gov High sensitivity and selectivity, capable of multi-residue analysis.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary. nih.gov High separation efficiency and low sample consumption.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of antibodies to the target analyte. nih.gov High throughput and suitable for screening purposes.

| Biosensors | Utilize biological recognition elements for selective detection of the analyte. acs.org | Rapid, portable, and potential for on-site analysis. |

Understanding Complex Multi-Component Systems Involving this compound

In real-world scenarios, this compound is unlikely to exist in isolation. It will inevitably interact with other molecules in its environment, forming complex multi-component systems. Understanding the behavior of this compound within these systems is crucial for predicting its fate, transport, and biological activity.

One area of interest is the study of sulfonamide degradation by microorganisms. Some bacteria have evolved enzymatic pathways to break down sulfonamides, and these processes often involve multi-component enzyme systems. nih.gov For example, a two-component flavin-dependent monooxygenase system has been identified in sulfonamide-degrading actinobacteria. nih.gov Future research could investigate the susceptibility of this compound to microbial degradation and identify the specific enzymes and pathways involved.

The interaction of this compound with other environmental contaminants is another important area of study. The presence of other pollutants could affect the solubility, mobility, and toxicity of this compound. Synergistic or antagonistic effects may occur, leading to unexpected environmental consequences.

In a biological context, the interaction of this compound with other drugs or endogenous molecules can influence its efficacy and potential for adverse effects. For instance, the binding of this compound to plasma proteins can affect its distribution and elimination from the body. Understanding these complex interactions is essential for a comprehensive assessment of the compound's pharmacological profile.

Future research in this area will require a multidisciplinary approach, combining techniques from analytical chemistry, microbiology, toxicology, and computational modeling to unravel the complex interplay of factors that govern the behavior of this compound in multi-component systems.

Q & A

Basic: What are the recommended laboratory synthesis methods for Nonane-2-sulfonamide, and how can reaction conditions be optimized?

This compound synthesis typically involves sulfonylation reactions, where sulfonic acid derivatives react with amines. Key methodologies include:

  • Solid-support reactions : Utilize catalysts like marine sponge/nano-CuO to enhance reaction efficiency under mild conditions, avoiding strong bases. This approach minimizes side reactions and improves yield .
  • Stepwise substitution control : Adjust temperature, solvent polarity (e.g., dichloromethane or DMF), and stoichiometry to achieve desired regioselectivity. For example, slow addition of sulfonyl chloride to the amine prevents over-sulfonylation .
  • Purity monitoring : Use TLC with silica gel plates (e.g., SIGL/UV254) to track reaction progress and isolate intermediates .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : 1^1H NMR (400 MHz) to identify proton environments (e.g., sulfonamide NH at δ 3.1–3.5 ppm) and 13^{13}C NMR for carbon backbone analysis .
  • IR spectroscopy : Confirm sulfonamide functional groups via S=O asymmetric (1350–1300 cm1^{-1}) and symmetric (1160–1120 cm1^{-1}) stretching bands .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. For example, a molecular ion peak at m/z 219.1 corresponds to C9_9H21_{21}NO2_2S .

Advanced: How can researchers evaluate the biological activity of this compound derivatives, and what assays are most informative?

  • In vitro antimicrobial assays : Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC values. Include positive controls like sulfamethoxazole .
  • Anticancer profiling : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC50_{50} values to establish structure-activity relationships (SAR). Use cisplatin as a reference .
  • Enzyme inhibition studies : Test phosphatase or kinase inhibition via colorimetric assays (e.g., pNPP substrate hydrolysis). Optimize buffer pH and incubation time to reduce false positives .

Advanced: How should researchers address contradictions in published data on sulfonamide reactivity or bioactivity?

  • Systematic scoping reviews : Map existing literature to identify knowledge gaps and conflicting results (e.g., divergent IC50_{50} values for similar compounds). Prioritize studies with rigorous controls and replication .
  • Experimental replication : Reproduce key studies under standardized conditions (e.g., solvent purity, cell line passage number) to isolate variables. Use blinded analysis to minimize bias .
  • Meta-analysis : Statistically aggregate data from multiple studies to resolve discrepancies. For example, apply random-effects models to account for heterogeneity in reaction yields .

Advanced: What computational strategies can predict the physicochemical properties and binding modes of this compound derivatives?

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase II). Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Train models on datasets (e.g., IC50_{50} values vs. substituent electronegativity) to predict bioactivity. Apply leave-one-out cross-validation to avoid overfitting .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental reactivity .

Advanced: How can reaction mechanisms for sulfonamide functionalization be elucidated experimentally?

  • Isotopic labeling : Incorporate 18^{18}O into sulfonamide groups to track oxygen exchange during hydrolysis. Analyze products via HRMS .
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., C–S bond cleavage) .
  • Trapping intermediates : Use low-temperature NMR (−80°C) to stabilize transient species like sulfonyl nitrenes in azide-based reactions .

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